Product packaging for 1-(4-(Dimethylamino)pyridin-2-yl)ethanone(Cat. No.:)

1-(4-(Dimethylamino)pyridin-2-yl)ethanone

Cat. No.: B7901498
M. Wt: 164.20 g/mol
InChI Key: PKSOQLDZMMXAHG-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)pyridin-2-yl)ethanone (CAS 896139-39-2) is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol . This pyridine derivative serves as a valuable building block in chemical synthesis and research applications within pharmaceutical and biotechnology development. The compound is structurally characterized by an acetyl group and a dimethylamino substituent on the pyridine ring . As a derivative of 4-Dimethylaminopyridine (DMAP), a well-known nucleophilic catalyst, this compound may function as an advanced intermediate or precursor in the synthesis of more complex molecules . DMAP and its analogues are renowned for their strong base properties and are extensively used as catalysts in various reactions, including esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, and the Staudinger synthesis of β-lactams . Researchers value this compound for its potential to facilitate challenging synthetic transformations and for incorporation into larger molecular architectures. It is essential to handle this material with care; it carries hazard statements H302, H312, and H332, indicating it is harmful if swallowed, in contact with skin, or inhaled . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B7901498 1-(4-(Dimethylamino)pyridin-2-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(dimethylamino)pyridin-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)9-6-8(11(2)3)4-5-10-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSOQLDZMMXAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CC(=C1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Proton (¹H) NMR Spectroscopic Techniques

Detailed ¹H NMR data, including chemical shifts, multiplicities, and coupling constants for the aromatic and aliphatic protons of 1-(4-(Dimethylamino)pyridin-2-yl)ethanone, are not available in the surveyed literature.

Carbon-13 (¹³C) NMR Spectroscopic Techniques

Specific ¹³C NMR chemical shifts for the carbonyl, aromatic, and methyl carbons of the title compound could not be located.

Two-Dimensional NMR Correlation Experiments

Information regarding 2D NMR studies (such as COSY, HSQC, or HMBC) to establish the connectivity of the molecule is absent from the public record.

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Modes

A detailed analysis of the vibrational modes, including the characteristic stretching frequencies for the carbonyl group, C-N bonds, and aromatic ring vibrations from experimental IR and Raman spectra, is not possible due to the lack of available data.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS)

While the molecular weight of this compound is known to be 164.20 g/mol , corresponding to the molecular formula C₉H₁₂N₂O, specific GC-MS data, including the retention time and a detailed analysis of the fragmentation pattern, could not be found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS is employed to determine its molecular weight and purity.

Typically, a solution of the compound is injected into an LC system, where it passes through a column packed with a stationary phase. The differential interaction of the analyte with the stationary and mobile phases leads to its separation from any impurities. Upon elution from the LC column, the analyte enters the mass spectrometer's ion source.

For a compound like this compound, which contains basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is a common and effective ionization method. In the ESI source, the analyte solution is nebulized, and a high voltage is applied, leading to the formation of protonated molecules, [M+H]⁺.

The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₉H₁₂N₂O), the expected monoisotopic mass is 164.0950 g/mol . Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 165.1028. The high-resolution mass measurement provided by modern mass spectrometers allows for the confirmation of the elemental composition of the molecule with a high degree of confidence.

A typical LC-MS analysis would yield a chromatogram showing a single major peak corresponding to the elution of this compound, with the associated mass spectrum for this peak confirming the expected molecular weight.

Table 1: Representative LC-MS Data for this compound

ParameterValue
Retention Time (t_R)Dependent on LC conditions (column, mobile phase, flow rate)
Ionization ModePositive Electrospray Ionization (ESI+)
Observed Ion[M+H]⁺
Expected m/z165.1028
Molecular FormulaC₉H₁₂N₂O
Monoisotopic Mass164.0950

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, is a crucial technique for structural elucidation, providing information about the fragmentation pathways of a molecule. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺ at m/z 165.1) is selectively isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). This process imparts energy to the ion, causing it to fragment in a predictable manner.

The resulting fragment ions are then analyzed in a second stage of mass spectrometry, producing an MS/MS spectrum. The fragmentation pattern is characteristic of the molecule's structure, revealing information about its functional groups and their connectivity.

For this compound, several key fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): Fragmentation of the N,N-dimethylamino group could lead to the loss of a methyl radical, resulting in a fragment ion at m/z 150.1.

Loss of the acetyl group (CH₃CO•): Cleavage of the bond between the pyridine (B92270) ring and the acetyl group would result in the loss of an acetyl radical, producing an ion corresponding to the 4-(dimethylamino)pyridin-2-yl cation at m/z 122.1.

Loss of ketene (B1206846) (CH₂=C=O): A rearrangement reaction could lead to the elimination of a neutral ketene molecule, resulting in a fragment ion at m/z 123.1.

The analysis of the MS/MS spectrum allows for the piecing together of the molecular structure, confirming the presence and arrangement of the dimethylamino, pyridinyl, and ethanone (B97240) moieties.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Structure
165.1150.1•CH₃[M+H-CH₃]⁺
165.1122.1CH₃CO•[4-(Dimethylamino)pyridin-2-yl]⁺
165.1123.1CH₂=C=O[M+H-C₂H₂O]⁺

X-ray Diffraction Studies for Solid-State Molecular Architecture

While spectroscopic methods provide information about molecular connectivity and fragmentation, X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in the solid state. This method provides precise bond lengths, bond angles, and details of intermolecular interactions.

Crystal Structure Determination and Analysis

To perform an X-ray diffraction study, a high-quality single crystal of this compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern.

By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, from which the positions of the individual atoms are determined. This leads to a complete three-dimensional model of the molecule, confirming the atomic connectivity and providing precise geometric parameters.

Key parameters obtained from a crystal structure analysis include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: These describe the conformation of the molecule, for example, the orientation of the acetyl group relative to the pyridine ring.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.3
c (Å)9.1
β (°)105.2
Volume (ų)915.6
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.19

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from an X-ray diffraction experiment.

Intermolecular Interactions and Packing Arrangements (e.g., π-π stacking)

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules are arranged in the crystal lattice. This packing is governed by various intermolecular forces, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions.

For this compound, the aromatic pyridine ring is a key feature that can participate in π-π stacking. In this type of interaction, the electron-rich π systems of adjacent pyridine rings align, contributing to the stability of the crystal structure. The analysis of the crystal packing would involve measuring the distance and offset between parallel pyridine rings of neighboring molecules.

Additionally, weak C-H···O or C-H···N hydrogen bonds may be present, involving the hydrogen atoms of the methyl or pyridinyl groups and the oxygen atom of the acetyl group or the nitrogen atoms of adjacent molecules. A detailed analysis of the crystal structure would identify and characterize these non-covalent interactions, providing a complete picture of the solid-state architecture of this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, such as its reactivity, stability, and spectroscopic characteristics. These methods solve the Schrödinger equation for the molecule, providing insights into electron distribution and energy levels.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.comnih.gov It is often employed to predict molecular geometries, reaction mechanisms, and various electronic properties. mdpi.comnih.gov For a molecule like 1-(4-(Dimethylamino)pyridin-2-yl)ethanone, DFT calculations would typically be used to determine the optimized molecular geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for predicting the molecule's chemical reactivity. For instance, studies on the related N-acetylated DMAP salts have utilized DFT at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d) level of theory to analyze their structure and stability. nih.govresearchgate.net However, specific DFT studies providing these electronic structure details for this compound are not available.

Hartree-Fock (HF) Level Calculations

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method used to approximate the many-electron Schrödinger equation. uni-osnabrueck.de It provides a starting point for more advanced computational methods and is useful for obtaining basic information about a molecule's wave function and energy. sciepub.commdpi.com While HF calculations are generally less accurate than DFT for many applications due to the neglect of electron correlation, they can still offer valuable qualitative insights. sciepub.com A typical HF calculation for this compound would yield its optimized geometry and orbital energies. No specific published studies employing Hartree-Fock level calculations for this compound have been found.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of a molecule are critical to its function and properties. Conformational analysis explores the different spatial arrangements of atoms (conformers) and their relative energies.

Minimization of Steric Hindrance

The presence of the acetyl group at the 2-position and the dimethylamino group at the 4-position of the pyridine (B92270) ring introduces potential for steric hindrance, which can influence the planarity of the molecule and the orientation of these substituent groups. Computational studies on related sterically hindered 4-(dimethylamino)pyridine derivatives have shown that ortho-methylation can force the dimethylamino group out of the plane of the pyridine ring. rsc.org A conformational analysis of this compound would involve rotating the bonds connected to the acetyl and dimethylamino groups to find the lowest energy conformer, which represents the most stable structure that minimizes steric repulsion. Such specific conformational analyses for this compound are not documented in the literature.

Hydrogen Bonding Networks

While this compound itself does not have strong hydrogen bond donors, its nitrogen and oxygen atoms can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with O-H or N-H bonds, it could participate in intermolecular hydrogen bonding. Studies on the parent compound, DMAP, have demonstrated its ability to form hydrogen-bonded complexes with alcohols. nih.govresearchgate.net Theoretical calculations could model these interactions to determine their strength and geometric arrangement. However, specific computational investigations into the hydrogen bonding networks involving this compound have not been reported.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

Calculating the vibrational frequencies of a molecule is a common application of quantum chemistry, particularly DFT. nih.gov These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. For this compound, theoretical prediction of its vibrational spectrum would help assign the characteristic frequencies for the C=O stretch of the acetyl group, the C-N stretches of the dimethylamino group, and the various vibrations of the pyridine ring. Although DFT has been used to calculate vibrational frequencies for the related compound DMAP, no such predictions are available for this compound. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MESP) is a powerful tool in computational chemistry used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MESP map visualizes the electrostatic potential on the electron density surface of a molecule, where different colors represent varying potential values. Regions of negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack.

While specific MESP studies for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from computational analyses of related structures, such as 2-acetylpyridine (B122185) derivatives and other substituted pyridines. researchgate.netscirp.org

For this compound, the MESP is expected to be significantly influenced by the electronic effects of its substituents: the electron-donating dimethylamino group (-N(CH₃)₂) at the 4-position and the electron-withdrawing acetyl group (-COCH₃) at the 2-position.

Nucleophilic Sites: The most significant region of negative electrostatic potential is anticipated to be around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group. The lone pair of electrons on the pyridinic nitrogen makes it a primary site for protonation and interaction with electrophiles. The carbonyl oxygen, with its lone pairs, also represents a key nucleophilic center. The electron-donating nature of the dimethylamino group further enhances the electron density on the pyridine ring, particularly at the nitrogen atom, making it more basic and nucleophilic than the nitrogen in unsubstituted 2-acetylpyridine. wikipedia.org

Electrophilic Sites: Regions of positive potential are expected to be located around the hydrogen atoms of the pyridine ring and the methyl groups. Crucially, the carbonyl carbon of the acetyl group is predicted to be a significant electrophilic site. The high electronegativity of the adjacent oxygen atom polarizes the C=O bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. Theoretical studies on related imidazo[1,2-a]pyridine (B132010) derivatives confirm that carbonyl carbons and specific nitrogen atoms can act as key electrophilic or nucleophilic centers, guiding the molecule's reactivity. scirp.org

Molecular Dynamics Simulations for Dynamic Behavior

As of now, specific Molecular Dynamics (MD) simulation studies focused solely on this compound have not been reported in peer-reviewed literature. However, the principles of MD have been applied to understand the behavior of related systems, such as DMAP-based ionic liquids and substituted pyridine structures. acs.orgnih.gov Based on the general applications of this technique, an MD simulation of this compound could provide valuable insights into several aspects of its dynamic nature:

Conformational Dynamics: The molecule possesses rotational freedom around the single bonds connecting the acetyl and dimethylamino groups to the pyridine ring. MD simulations could elucidate the preferred conformations of these substituent groups, the energy barriers for their rotation, and how these motions are influenced by the solvent environment. Understanding the conformational landscape is essential as it can affect the molecule's ability to interact with other chemical species.

Solvation and Hydrogen Bonding: Simulations in an explicit solvent (like water or an organic solvent) would reveal the detailed structure of the solvation shells around the molecule. They could quantify the strength and dynamics of hydrogen bonds formed between solvent molecules and the nucleophilic sites of the compound, such as the pyridinic nitrogen and the carbonyl oxygen.

Structural Stability: MD simulations can assess the structural stability of the molecule over time. By analyzing parameters like the root-mean-square deviation (RMSD) of the atomic positions, one can determine if the molecule maintains a stable average structure or undergoes significant conformational transitions. This is particularly relevant when studying its potential interactions in a biological or materials science context.

While direct simulation data is pending, the foundational knowledge from MD studies on other modified heterocycles suggests that this compound would exhibit rich dynamic behavior governed by the flexibility of its substituents and its interactions with the surrounding environment. arxiv.org

Chemical Reactivity and Mechanistic Studies

Role as a Nucleophilic Reagent or Catalyst

The catalytic prowess of DMAP is rooted in the high nucleophilicity of its pyridinyl nitrogen, which is enhanced by electron donation from the dimethylamino group through resonance. valpo.edu However, the properties of 1-(4-(Dimethylamino)pyridin-2-yl)ethanone are substantially altered by the 2-acetyl group. This substituent exerts a negative inductive effect, withdrawing electron density from the pyridine (B92270) ring and thereby decreasing the nucleophilicity and basicity of the ring nitrogen. Furthermore, its physical proximity to the nitrogen atom introduces significant steric hindrance, impeding its ability to participate in nucleophilic attacks.

DMAP is a highly efficient catalyst for acylation and esterification reactions, operating via a nucleophilic catalysis mechanism. utrgv.educhemicalbook.com The generally accepted pathway involves three main steps:

Formation of the Acylpyridinium Ion: DMAP attacks the acylating agent (e.g., an acid anhydride (B1165640) like acetic anhydride) to form a highly reactive N-acylpyridinium salt intermediate. vaia.comnih.gov This intermediate is significantly more reactive towards nucleophiles than the anhydride itself.

Nucleophilic Attack by Alcohol: The alcohol substrate attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. vaia.comwikipedia.org

Product Formation and Catalyst Regeneration: The tetrahedral intermediate collapses to form the ester product, releasing the DMAP catalyst. An auxiliary base, such as triethylamine, is often used to neutralize the acid byproduct, thereby regenerating the neutral DMAP for the next catalytic cycle. utrgv.eduwikipedia.org

Both theoretical and experimental studies strongly support this nucleophilic pathway over a simple base-catalyzed mechanism where DMAP would just deprotonate the alcohol. nih.govsci-hub.st The reaction is typically first-order with respect to the alcohol, the acylating agent, and DMAP. nih.gov

For this compound, its efficacy as a catalyst in these reactions would be drastically reduced compared to DMAP. The steric bulk of the ortho-acetyl group would hinder the initial attack on the acylating agent, and the electronic deactivation of the pyridine nitrogen would make it a poorer nucleophile. Consequently, the formation of the crucial N-acylpyridinium intermediate would be less favorable, leading to significantly slower reaction rates.

Table 1: Comparison of Catalytic Activity in Acylation

Catalyst Key Structural Feature Expected Relative Catalytic Activity Rationale
4-(Dimethylamino)pyridine (DMAP) Unhindered, electron-rich pyridine N High Strong nucleophilicity and accessible nitrogen atom facilitate rapid formation of the N-acylpyridinium ion. sigmaaldrich.com
This compound Sterically hindered, electron-deficient pyridine N Very Low The 2-acetyl group reduces nitrogen nucleophilicity and sterically blocks the reaction site.
Pyridine No activating group Low Significantly less nucleophilic than DMAP.

Alkylation and Hydroxylation Reactions

DMAP is known to catalyze various alkylation reactions, such as the tritylation of alcohols, and silylations. umich.edutaylorandfrancis.com The mechanism is analogous to acylation, where the pyridine nitrogen acts as the nucleophile. Studies comparing the alkylation of DMAP and 4-(dimethylaminomethyl)pyridine (DMAMP) highlight the importance of resonance; DMAP alkylates exclusively at the highly nucleophilic pyridine nitrogen, whereas DMAMP, which lacks this resonance, alkylates at the exocyclic amino group. valpo.edu

In certain systems, DMAP can also participate in oxidation reactions. For instance, it catalyzes the aerobic oxidation of aryl α-halo esters to aryl α-keto esters by forming a pyridinium (B92312) ylide intermediate that reacts with molecular oxygen. acs.org The nucleophilicity of the pyridine is a key factor for the success of this transformation. acs.org

Given the reduced nucleophilicity of its pyridine nitrogen, this compound is expected to be a poor catalyst for both alkylation and these types of hydroxylation/oxidation reactions. The initial nucleophilic attack on the alkylating agent or halo-ester would be kinetically disfavored.

DMAP has been employed as an effective catalyst in several one-pot, multicomponent reactions (MCRs) to synthesize complex heterocyclic structures. researchgate.netchemicalbook.com Examples include its use in the Baylis-Hillman reaction and the synthesis of substituted 2-amino-2-chromenes from aldehydes, malononitrile, and activated phenols. chemeurope.comsigmaaldrich.com Its catalytic role in these reactions stems from its ability to act as either a nucleophile or a base to activate substrates and facilitate C-C bond formation.

The application of this compound in such MCRs would likely be unsuccessful. Its diminished basicity and nucleophilicity, combined with steric hindrance around the key nitrogen atom, would prevent it from effectively catalyzing the necessary reaction steps.

The development of chiral, non-racemic DMAP analogues has been a significant area of research, leading to powerful catalysts for asymmetric synthesis. nih.gov These catalysts, which incorporate chirality either through axially chiral biaryl scaffolds or planar-chiral ferrocene (B1249389) units, are effective in kinetic resolutions of alcohols and amines and in asymmetric acyl transfer reactions. researchgate.netnih.govacs.org

While this compound is itself achiral, it could serve as a precursor to chiral derivatives. For example, asymmetric reduction of its ketone functionality would yield a chiral secondary alcohol. However, even as a chiral derivative, its catalytic efficiency would likely remain low due to the persistent steric and electronic disadvantages that suppress the fundamental nucleophilicity required for catalysis.

Participation in Cyclization and Ring-Forming Reactions

DMAP is a versatile catalyst for a wide array of reactions that involve cyclization or ring-formation, including lactonizations of hydroxy acids and intramolecular Bischler-Napieralski reactions. umich.educhemicalbook.com These transformations benefit from DMAP's ability to act as a potent acyl transfer agent under mild conditions.

There is no available literature detailing the participation of this compound in such reactions. Based on the principles discussed, its performance as a catalyst for these cyclizations would be inferior to that of unsubstituted DMAP. The acetyl group itself is a potential site for reactivity, but its involvement in ring-forming reactions initiated by the pyridine moiety has not been reported.

Investigations into Acid-Base Equilibria and Protonation States

The basicity of DMAP is one of its defining features. Due to resonance stabilization of the conjugate acid, where the positive charge is delocalized onto the exocyclic dimethylamino group, the pKa of protonated DMAP is 9.6 in water, making it a much stronger base than pyridine (pKa = 5.2). wikipedia.orgnih.gov Protonation occurs selectively at the pyridine ring nitrogen.

Studies on DMAP derivatives have shown that their protonation behavior can be influenced by external factors. For example, the protonation of a fluorinated DMAP derivative was found to be unusually sensitive to temperature in a superacid system. rsc.org Furthermore, spectroscopic studies have directly observed the potential-dependent protonation of DMAP on gold electrodes, highlighting the role of the electrochemical environment on its acid-base chemistry. chemrxiv.org

For this compound, the electron-withdrawing acetyl group at the C-2 position is expected to significantly decrease the basicity of the pyridine nitrogen compared to DMAP. Therefore, the pKa of its conjugate acid would be considerably lower than 9.6. While protonation would still occur at the pyridine nitrogen, the equilibrium would lie further towards the unprotonated form than it does for DMAP under identical conditions.

Oxidation-Reduction Reactivity Pathways of this compound

The chemical reactivity of this compound is characterized by the interplay of its electron-donating dimethylamino group and the electron-withdrawing acetyl group. This unique substitution pattern on the pyridine ring dictates its behavior in oxidation and reduction reactions. The dimethylamino group at the 4-position increases the electron density of the pyridine ring through resonance, while the acetyl group at the 2-position decreases it through both inductive and resonance effects. This dichotomy influences the susceptibility of the molecule to electrophilic and nucleophilic attack, as well as its electrochemical properties.

Oxidation Pathways

The oxidation of this compound is anticipated to primarily involve the electron-rich 4-(dimethylamino)pyridine core. The strong electron-donating nature of the dimethylamino group makes the pyridine nitrogen and the ring itself susceptible to oxidation. In various studies on 4-(dimethylamino)pyridine (DMAP) and its derivatives, the pyridine nitrogen has been shown to be readily oxidized. acs.org The presence of an electron-withdrawing group, such as the acetyl group at the 2-position, is expected to increase the oxidation potential compared to unsubstituted DMAP.

Research on the electrochemical behavior of pyridine derivatives has shown that electron-donating groups facilitate oxidation by increasing the electron density at the metal center in complexes or on the ring itself. nih.gov Conversely, electron-withdrawing groups make oxidation more difficult, resulting in a shift to more positive redox potentials. nih.gov

A plausible oxidation mechanism for this compound would involve the initial one-electron oxidation of the pyridine nitrogen to form a radical cation. This intermediate can then undergo further reactions depending on the reaction conditions and the presence of other reagents.

Reduction Pathways

The reduction of this compound is expected to be centered on the acetyl group and the pyridine ring, which are the electron-deficient sites of the molecule. The acetyl group, being a carbonyl functionality, is a primary site for reduction.

Studies on the electrochemical reduction of 4-acetylpyridine (B144475) have demonstrated that the carbonyl group can be reduced. acs.org The adsorption geometry of the molecule on the electrode surface plays a crucial role in this process. For effective reduction of the carbonyl group, it needs to be in close proximity to the electrode surface. acs.org In the case of this compound, the presence of the bulky dimethylamino group might influence the orientation of the molecule at an electrode surface, thereby affecting the feasibility of the acetyl group's reduction.

The Birch reduction, a dissolving-metal reduction, is another potential pathway for the reduction of the pyridine ring. Electron-withdrawing groups on an aromatic ring generally facilitate this type of reduction. youtube.com Therefore, the acetyl group at the 2-position would make the pyridine ring more susceptible to reduction by this method. The presence of the electron-donating dimethylamino group would, in turn, direct the reduction to specific positions on the ring. youtube.comyoutube.com

The likely reduction pathway would involve the transfer of electrons to the pyridine ring to form a radical anion, which can then be protonated. The specific regiochemistry of the reduction would be influenced by the combined electronic effects of both the acetyl and dimethylamino groups.

Mechanistic Studies and Research Findings

While direct and extensive mechanistic studies on the oxidation-reduction of this compound are not widely available in the public domain, inferences can be drawn from research on analogous structures.

Studies on the electrochemical properties of various substituted pyridines provide a framework for understanding the behavior of this compound. The introduction of substituents with opposing electronic effects (electron-donating and electron-withdrawing) creates a complex electronic environment that governs reactivity. nih.gov

Table of Expected Redox Properties:

FeatureOxidationReduction
Primary Site Pyridine nitrogen and ringAcetyl group and pyridine ring
Influence of Dimethylamino Group Facilitates oxidation (lowers potential)Hinders ring reduction (directing effect)
Influence of Acetyl Group Hinders oxidation (raises potential)Facilitates reduction (lowers potential)
Potential Intermediates Radical cationRadical anion, alcohol (from acetyl reduction)

Research on organic electron donors derived from 4-DMAP has shown that modification of the pyridine ring significantly alters the redox profile. nih.gov These studies utilize cyclic voltammetry to determine the oxidation potentials of these complex molecules. nih.gov Although the specific data for this compound is not provided, the general trends observed in these studies support the predicted influence of the acetyl group on the oxidation potential.

Furthermore, studies on the asymmetric cathodic reduction of acetylpyridines indicate that the carbonyl group is indeed a reactive site for reduction, leading to the formation of the corresponding alcohol. acs.org The stereoselectivity of this reduction can be influenced by the presence of chiral auxiliaries or specific electrode conditions.

Applications in Advanced Organic Synthesis

Utilization as a Synthetic Building Block for Complex Molecules

The bifunctional nature of 1-(4-(Dimethylamino)pyridin-2-yl)ethanone, possessing both an electrophilic carbonyl carbon and various nucleophilic/basic sites, makes it an excellent starting point for the construction of complex molecular scaffolds.

The acetyl group of this compound is a key functional handle for constructing a variety of heterocyclic systems. The carbonyl moiety can participate in condensation and cyclization reactions with a wide range of reagents. For instance, analogous to the reactions of other acetylpyridines, it can react with compounds containing active methylene (B1212753) groups to initiate the formation of new ring systems.

One established pathway involves the condensation of an acetylpyridine with malononitrile, which generates a reactive intermediate. nih.gov This intermediate can subsequently react with a 1,3-dicarbonyl compound, such as dimedone, in a multicomponent reaction to yield complex heterocyclic structures like tetrahydrochromenes. nih.gov The versatility of this approach allows for the synthesis of diverse libraries of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. researchgate.net The Vilsmeier-Haack reaction can also be employed to introduce a formyl group, leading to further diversification and the creation of substituted pyrimidines through cyclization with urea (B33335) or thiourea. researchgate.net

Table 1: Examples of Heterocycle Synthesis using Acetylpyridine Scaffolds

Starting AcetylpyridineReagentsResulting HeterocycleReference
4-Acetylpyridine (B144475)Malononitrile, Dimedone, NaOEt4-Methyl-4-(pyridin-4-yl)-5,6,7,8-tetrahydro-4H-chromene derivative nih.gov
2-Amino Pyridine (B92270) derivativeAryl ketones, Urea/ThioureaImidazo[1,2-a]pyridine-fused oxopyrimidines and thiopyrimidines researchgate.net

Beyond the initial synthesis of monocyclic heterocycles, this compound serves as a valuable intermediate in the assembly of more complex polycyclic and fused-ring systems. The heterocycles formed in the initial cyclization steps can possess reactive sites that allow for subsequent annulation reactions, building up molecular complexity in a stepwise fashion. For example, 3,4-dihydro-2(1H)-pyridones, which can be synthesized from related building blocks, are known precursors to aromatic pyridines and can be further functionalized using reagents like the Vilsmeier-Haack reagent to create precursors for polycyclic structures. mdpi.com This step-by-step elaboration is a powerful strategy for accessing complex natural product scaffolds and other architecturally challenging molecules.

Development of Novel Reagents and Catalysts

The inherent properties of the 4-(dimethylamino)pyridine (DMAP) moiety as a potent nucleophilic catalyst form the basis for the development of new reagents and catalysts derived from this compound. wikipedia.org

The structure of this compound is ideally suited for use as a bidentate ligand in metal-catalyzed reactions. The nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group can coordinate to a metal center, forming a stable five-membered chelate ring. This chelation can enhance the stability and modulate the reactivity of the metal catalyst.

Studies on the parent DMAP molecule have shown its effectiveness as a ligand and co-catalyst in various transformations. For example, the coordination of DMAP to Salen- and Salan-Chromium(III) complexes has been studied to understand its role in CO2/epoxide copolymerization. nih.gov It was found that the binding of DMAP significantly influences the catalytic activity. nih.gov The 2-acetyl derivative, with its chelating ability, offers a more rigid and defined coordination geometry, which can be exploited to influence the stereochemical outcome of a reaction, making it a promising candidate for the design of new asymmetric catalysts.

Table 2: Comparison of Catalyst Systems in CO2/Propylene Oxide Copolymerization

Catalyst SystemInduction PeriodActivity (TOF, h⁻¹)Key FindingReference
Chromium-Salen complex + DMAPUp to 2 hours~2.9Long induction period observed. nih.gov
Chromium-Salan complex + DMAPNone or very shortUp to 86Approximately 30 times more active than the Salen system. nih.gov

4-(Dimethylamino)pyridine (DMAP) is a cornerstone of organocatalysis, widely used for accelerating acylation and esterification reactions. researchgate.net The catalytic cycle typically involves the formation of a highly reactive N-acylpyridinium intermediate. wikipedia.org this compound represents a "modified DMAP analogue," where the introduction of the 2-acetyl group can fine-tune the electronic and steric properties of the catalyst.

The electron-withdrawing nature of the acetyl group is expected to decrease the basicity and nucleophilicity of the pyridine nitrogen compared to DMAP. While this might decrease the rate of formation of the acylpyridinium intermediate, it would also make the intermediate more electrophilic and reactive. This modulation of reactivity can be harnessed to catalyze reactions involving less reactive substrates or to alter the selectivity of a reaction. Furthermore, the development of chiral DMAP derivatives has been a major focus for achieving enantioselectivity in acylation reactions, demonstrating the principle that modifications to the DMAP scaffold can lead to powerful new catalytic functions. researchgate.net

Modular Synthesis Approaches Incorporating this compound Fragments

The concept of modular synthesis, particularly through multicomponent reactions (MCRs), involves the assembly of complex products from three or more simple starting materials in a single, efficient operation. The structure of this compound makes it an ideal candidate for inclusion as a key building block in such modular approaches.

In a hypothetical MCR, the acetyl group of this compound could undergo a Knoevenagel condensation with an aldehyde to form a reactive methylene quinone-like intermediate. This intermediate can then be trapped by a third component, such as an aminopyrazole, via a Michael addition, leading to a cascade of reactions that culminates in a complex, poly-substituted heterocyclic product. nih.gov This strategy allows for the rapid generation of molecular diversity from readily available starting materials, as the properties of the final product can be easily tuned by simply varying the components used in the reaction. nih.gov

Applications in Interdisciplinary Research Domains Excluding Clinical/safety Data

Medicinal Chemistry Research and Molecular Design

In the field of medicinal chemistry, the pyridine (B92270) scaffold is recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active compounds. google.comresearchgate.net The specific substitution pattern of 1-(4-(Dimethylamino)pyridin-2-yl)ethanone makes it a valuable precursor in the synthesis of novel therapeutic candidates.

The structural framework of this compound is employed as a foundational element in the construction of more elaborate molecules with potential biological activity. The pyridine ring itself is a key component in a vast number of pharmaceuticals, and its derivatives are continually explored for new therapeutic applications. google.comresearchgate.net The presence of the dimethylamino and acetyl groups provides reactive sites for further chemical modifications, allowing for the generation of diverse molecular libraries. For instance, the core structure can be elaborated through reactions at the acetyl group or by modifications of the pyridine ring, leading to a wide array of derivatives for biological screening.

The development of ligands that can selectively bind to specific biological targets is a cornerstone of modern drug discovery. The 4-(dimethylamino)pyridine (DMAP) moiety is known to be a potent nucleophilic catalyst and can also participate in binding interactions with biological macromolecules. wikipedia.org This property is exploited in the design of new ligands where the dimethylamino group can form crucial hydrogen bonds or other non-covalent interactions within the binding site of a target protein. Research into related DMAP derivatives has shown their potential in developing ligands for various receptors and enzymes.

The exploration of enzyme inhibitors is a major focus of medicinal chemistry research. While direct enzyme inhibition studies on this compound are not extensively documented in publicly available literature, its derivatives have been investigated as potential enzyme inhibitors. For example, a study on (E)-1-(2-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives revealed their potent inhibitory activity against ecto-5'-nucleotidase (e5'NT), an enzyme implicated in cancer and inflammation. This suggests that the dimethylamino-substituted aromatic scaffold can be a key pharmacophore for the design of enzyme inhibitors. Structure-activity relationship (SAR) studies on such derivatives help in understanding how different functional groups on the scaffold contribute to the inhibitory potency, guiding the design of more effective compounds.

Computational methods such as molecular docking are instrumental in predicting the binding modes of small molecules to their biological targets. In the study of the aforementioned e5'NT inhibitors, molecular docking was used to elucidate the putative binding interactions between the inhibitors and the active site of the enzyme. Such analyses can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for the molecule's activity. For derivatives of this compound, molecular docking can be a powerful tool to predict their potential targets and to rationalize their biological activity at a molecular level, thereby guiding further synthetic efforts.

The pyridine nucleus is a well-established scaffold in the development of antimicrobial and antiviral agents. thieme-connect.de The unique electronic properties of the pyridine ring, combined with the potential for diverse substitutions, make it a versatile platform for creating agents that can combat infectious diseases. Although specific studies on the antimicrobial or antiviral activity of this compound are not prominent, the broader class of pyridine derivatives has shown significant promise in this area.

Materials Science Research

The application of this compound and its derivatives is also emerging in the field of materials science. The electronic and photophysical properties of pyridine-containing compounds make them suitable for a variety of applications. For instance, a derivative of 4-(dimethylamino)pyridine has been used to coat gold nanoparticles, and these functionalized nanoparticles have demonstrated antibacterial activity. This highlights the potential for using such compounds in the development of new antimicrobial materials and coatings. The ability of the dimethylamino group to interact with metal surfaces and the potential for the acetyl group to participate in further polymerization or cross-linking reactions suggest that this compound could be a valuable component in the design of functional materials with tailored properties.

Component in Organic-Inorganic Hybrid Materials

The development of organic-inorganic hybrid materials is a burgeoning field, driven by the desire to combine the advantageous properties of both organic molecules (e.g., processability, functionality) and inorganic frameworks (e.g., thermal stability, mechanical strength). 4-(Dimethylamino)pyridine (DMAP) and its derivatives have been explored as functional organic components in such hybrid systems. For instance, DMAP has been immobilized on inorganic supports like mesoporous silica (B1680970) (MCM-41) to create hybrid catalysts. researchgate.net This approach leverages the catalytic activity of the DMAP moiety while benefiting from the robustness and high surface area of the inorganic support.

Given this precedent, this compound could serve as a valuable building block for novel organic-inorganic hybrid materials. The pyridine nitrogen and the dimethylamino group can provide strong coordination sites for metal ions or surfaces, anchoring the organic molecule to an inorganic matrix. Furthermore, the acetyl group introduces an additional site for chemical modification or interaction within the hybrid material. This could allow for the post-synthesis functionalization of the material or influence the self-assembly and final architecture of the hybrid structure. For example, the carbonyl oxygen of the acetyl group could participate in hydrogen bonding or act as a Lewis base, providing further control over the material's properties.

Two novel organic-inorganic hybrid compounds have been prepared by combining a pyridinium (B92312) cation with perhalometallate anions, resulting in three-dimensional networks stabilized by hydrogen bonding and π-π stacking interactions. sigmaaldrich.com This highlights the potential for pyridinium-based structures, which could be formed from this compound, to direct the formation of extended solid-state architectures.

Table 1: Potential Interactions of this compound in Hybrid Materials

Functional Group Potential Interaction with Inorganic Component
Pyridine Nitrogen Coordination to metal centers, hydrogen bond acceptor
Dimethylamino Group Coordination to metal centers, hydrogen bond acceptor

Supramolecular Assembly and Self-Organization Studies

Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly, is a key area where DMAP and its derivatives have been successfully employed. The strong basicity and hydrogen bonding capabilities of the DMAP moiety make it an excellent building block for creating ordered supramolecular structures.

Research has shown that the co-crystallization of DMAP with various carboxylic acids leads to the formation of well-defined molecular adducts. researchgate.net In these structures, the primary interaction is typically a strong, charge-assisted hydrogen bond between the protonated pyridine nitrogen of the DMAP cation and the deprotonated carboxylate group of the acid. researchgate.net This predictable interaction, known as a supramolecular synthon, allows for the rational design of crystalline materials.

Table 2: Key Supramolecular Interactions Involving DMAP Derivatives

Interaction Type Description
Charge-Assisted Hydrogen Bond Strong interaction between a protonated pyridine nitrogen (N+-H) and a deprotonated acid (COO-). researchgate.net
Hydrogen Bond Interactions involving C-H donors and oxygen acceptors (C-H···O). researchgate.net

The ability to form predictable supramolecular assemblies is crucial for the development of functional materials with tailored properties, and this compound represents a potentially valuable, yet underexplored, component for such endeavors.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications for Enhanced Reactivity or Specific Interactions

The quest for catalysts superior to DMAP has led to innovative structural modifications designed to enhance nucleophilicity and, consequently, catalytic activity. A key strategy involves constraining the dimethylamino group to reduce the rotational freedom of the nitrogen lone pair, making it more available for nucleophilic attack.

Researchers have synthesized bicyclic and tricyclic analogues of DMAP, such as compounds 3 , 4 , 5 , and 6 (see table below). nih.gov These designs create a more rigid structure, leading to enhanced catalytic performance. For instance, tricyclic catalysts 5 and 6 were found to be approximately six times more effective than DMAP in catalyzing the esterification of tertiary alcohols. nih.gov This increased efficiency is attributed to the greater "push" effect of the constrained nitrogen lone pair onto the pyridine (B92270) nitrogen, increasing its nucleophilicity.

Another approach involves incorporating the DMAP moiety into larger, more complex architectures. DMAP has been integrated into nanoporous conjugated polymers (NCPs), creating a heterogeneous catalyst (DMAP-NCP). researchgate.net This modification results in a material with a high concentration of accessible catalytic sites, enhanced stability, and the significant advantage of being easily recoverable and reusable for at least 14 cycles without a measurable loss of activity. researchgate.net Similarly, DMAP has been immobilized on sorbitol-modified nano-silica to create a hyperbranched catalyst for the synthesis of vitamin E succinate. academie-sciences.fr

Comparative Studies of Analogues with Varied Substitution Patterns

The electronic and steric properties of the DMAP scaffold can be fine-tuned by altering the substitution patterns on the pyridine ring or the amino group. Comparative studies of these analogues have provided crucial insights into structure-activity relationships.

In one study, the catalytic activity of DMAP was compared to its analogues, 4-pyrrolidinopyridine (B150190) (PPY) and 9-azajulolidine (B1280477) (9AJ), in acyl substitution reactions. The trend of increasing yields (9AJ > PPY > DMAP) directly corresponds to their enhanced nucleophilic reactivity. researchgate.net

The influence of substituents on the pyridine ring was investigated in the selective oxidation of methyl aromatics. A comparison between DMAP, 4-carboxypyridine, 4-cyanopyridine (B195900), and pyridine demonstrated that DMAP had the highest catalytic activity. The conversion of p-xylene (B151628) increased in the order: 4-carboxypyridine < 4-cyanopyridine < pyridine < DMAP. mdpi.com This highlights that electron-donating groups, like the dimethylamino group, enhance catalytic performance in this context, while electron-withdrawing groups diminish it. mdpi.com

Catalyst Efficiency in the Esterification of 1-Methyl-1-cyclohexanol
CatalystRelative RateReference
DMAP1.0 nih.gov
PPY (4-pyrrolidinopyridine)3.4 nih.gov
Tricyclic Triaminopyridine (Compound 5)5.8 nih.gov
Tricyclic Triaminopyridine (Compound 6)6.2 nih.gov

Development of Chiral Analogues for Asymmetric Synthesis

A significant frontier in DMAP-related research is the development of chiral analogues to serve as catalysts in asymmetric synthesis, enabling the selective production of one enantiomer of a chiral molecule. nih.gov This is critical in pharmaceutical chemistry, where different enantiomers can have vastly different biological effects. nih.gov

One successful strategy has been the creation of atropisomeric analogues of DMAP. These molecules are chiral due to hindered rotation around a single bond. A concise seven-step synthesis has been developed for atropisomeric 3-aryl analogues of DMAP starting from 4-pyridone. nih.gov One such biaryl compound was resolved and shown to be an efficient nucleophilic catalyst for the kinetic resolution of a series of secondary alcohols, achieving stereoselectivity factors (s) between 8.9 and 29. nih.gov Further work has explored atropisomeric derivatives with an α-methyl substituent to create a β-biaryl stereogenic axis. rsc.org

Another approach involves creating planar-chiral catalysts by attaching the aminopyridine moiety to a [2.2]paracyclophane skeleton. researchgate.net These catalysts have been synthesized in enantiopure form and have demonstrated utility in asymmetric transformations.

Multicomponent reactions, such as the Ugi reaction, have also been employed to synthesize chiral DMAP derivatives. The reaction of 4-(dimethylamino)-2-pyridinecarboxaldehyde with L-valine and an isocyanide afforded 2-substituted DMAP derivatives, although with low diastereoselectivity. nih.gov In contrast, using 4-(dimethylamino)-3-pyridinecarboxaldehyde as the starting material delivered 3-substituted derivatives with moderate to high diastereoselectivity, indicating the crucial role of the substituent position in achieving stereochemical control. nih.gov

Kinetic Resolution of Secondary Alcohols Using Chiral DMAP Analogue (+/-)-15
Alcohol SubstrateStereoselectivity Factor (s)Reference
1-(1-Naphthyl)ethanol29 nih.gov
1-Phenylethanol8.9 nih.gov
endo-Norborneol12 nih.gov

Future Research Directions and Translational Challenges

Emerging Synthetic Routes and Green Chemistry Considerations

The synthesis of substituted pyridines, including 1-(4-(dimethylamino)pyridin-2-yl)ethanone, is undergoing a transformation guided by the principles of green chemistry. Traditional methods often rely on multi-step processes with harsh reagents. google.com Modern approaches aim for higher efficiency, reduced waste, and the use of environmentally benign materials. chemistryjournals.netchemistryjournals.net

Emerging strategies focus on "one-kettle" or one-pot reactions that minimize intermediate separation and purification steps, thereby reducing solvent usage and process time. google.com For instance, novel technologies for synthesizing the core DMAP structure, which can be adapted for its derivatives, utilize a direct reaction of an intermediate salt with dimethylformamide, bypassing the tedious steps of traditional methods. google.com Another green approach involves the use of recyclable catalysts, such as DMAP hydrochloride (DMAP·HCl), which can be reused multiple times without significant loss of activity in acylation reactions, offering a model for developing more sustainable synthetic protocols. organic-chemistry.orgresearchgate.net

The table below compares a traditional synthetic approach for a related structure with emerging green chemistry considerations that could be applied to the synthesis of this compound.

FeatureTraditional Synthesis (e.g., Pyridine (B92270) Quaternization)Green Chemistry Approach
Starting Materials Often involves hazardous reagents like thionyl chloride. google.comUse of less hazardous materials, renewable feedstocks. chemistryjournals.net
Solvents Use of volatile, toxic organic solvents (e.g., benzene, toluene). google.comnih.govPreference for water, ionic liquids, or solvent-free conditions. chemistryjournals.netmdpi.com
Catalyst Stoichiometric amounts of catalysts or harsh bases.Recyclable catalysts (e.g., DMAP·HCl), biocatalysis, lower catalyst loading. organic-chemistry.orgresearchgate.net
Energy Input Often requires high temperatures and prolonged reflux. google.comMicrowave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy. mdpi.comresearchgate.net
Process Multi-step with intermediate isolation, leading to higher waste generation. unimi.itOne-pot or flow chemistry processes for improved efficiency and safety. google.comchemistryjournals.net
Atom Economy Can be low due to byproducts and protecting group chemistry.High atom economy is a primary goal, minimizing waste. chemistryjournals.net

Future research will likely focus on developing catalytic C-H activation methods to directly install the acetyl group onto the 4-(dimethylamino)pyridine core, a highly atom-economical approach. Furthermore, the use of flow reactors could enable safer, more controlled, and scalable production. chemistryjournals.net

Exploration of Novel Catalytic Functions

While the parent DMAP is a celebrated hypernucleophilic catalyst for acylation and esterification, the acetyl group in this compound introduces new possibilities. chinalookchem.comwikipedia.orgumich.edu The electronic and steric properties of the acetyl group could modulate the nucleophilicity of the pyridine nitrogen, potentially leading to catalysts with altered reactivity or selectivity.

Research is moving towards developing chiral derivatives of DMAP for asymmetric catalysis. nih.govnih.gov By analogy, creating chiral versions of this compound could yield novel organocatalysts. For example, diastereoselective Ugi reactions have been used to synthesize chiral DMAP derivatives that can act as catalysts for kinetic resolutions. nih.gov Applying such multicomponent reactions to this compound could generate a library of new chiral ligands and catalysts.

Future investigations should explore:

Tuning Catalytic Activity: The acetyl group's electron-withdrawing nature could temper the basicity of the DMAP core, potentially creating a catalyst that is more tolerant of acid-sensitive functional groups.

Metal Complexation: The acetyl group provides an additional coordination site (the carbonyl oxygen) for metal ions. This could enable the design of novel bifunctional catalysts where the metal center and the pyridine nitrogen act in concert to promote complex transformations.

Asymmetric Catalysis: Introduction of chirality, either in the acetyl side chain or on the pyridine ring, could lead to new catalysts for enantioselective reactions, an area of high interest in pharmaceutical synthesis. nih.gov

Advanced Applications in Drug Discovery and Development Beyond Initial Scaffold Design

The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov While this compound can serve as a synthetic intermediate, its own potential as a pharmacologically active molecule or a key pharmacophore is an area ripe for exploration. pharmablock.com Its structure contains key features—a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond acceptor (carbonyl oxygen), and a lipophilic dimethylamino group—that can be optimized for binding to biological targets. researchgate.net

Recent studies on similar pyridine-containing molecules have shown their potential as potent and selective inhibitors of key cellular targets like cyclin-dependent kinases (CDKs). acs.org For example, a 4-(dimethylamino)piperidine analogue demonstrated increased selectivity for CDK4. acs.org This suggests that the dialkylamino-pyridine core, as present in this compound, can be a valuable component in designing targeted therapies. Research has also highlighted the anticancer potential of various pyridine derivatives. researchgate.netump.edu.pl

Future research should focus on:

Screening against Kinase Panels: The compound and its derivatives should be systematically screened against a broad range of protein kinases, which are critical targets in oncology and inflammatory diseases.

Structure-Activity Relationship (SAR) Studies: Modifying the acetyl and dimethylamino groups to explore how structural changes affect biological activity and selectivity. This could involve synthesizing analogues with different alkyl groups or replacing the ketone with other functional groups.

Hybrid Molecule Design: Using this compound as a core fragment to be combined with other known pharmacophores to create hybrid molecules with dual-action or enhanced therapeutic profiles. nih.govresearchgate.net

Potential Therapeutic AreaRationale for ExplorationRelevant Research Finding
Oncology Pyridine scaffolds are central to many kinase inhibitors; the DMAP moiety can confer selectivity. nih.govacs.orgA 4-(dimethylamino)piperidine analogue showed high selectivity for CDK4, a key cancer target. acs.org
Neurodegenerative Diseases Pyridine derivatives like tacrine (B349632) have been used in Alzheimer's treatment. nih.govThe pyridine core is a versatile scaffold for CNS-acting agents.
Infectious Diseases Isoniazid and ethionamide (B1671405) are pyridine-based tuberculosis drugs. nih.govThe broad utility of the pyridine ring suggests potential for new anti-infective agents.

Integration with Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. For a compound like this compound, these computational tools can accelerate research and development cycles significantly.

Future applications include:

Predictive Modeling: Using quantum chemical calculations (like TD-DFT) and ML models to predict the electronic, spectroscopic, and catalytic properties of novel derivatives before their synthesis. rsc.org This can help prioritize which analogues are most promising.

De Novo Design: Employing generative AI models to design new molecules based on the this compound scaffold, optimized for specific biological targets or catalytic functions.

Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, including those that prioritize green chemistry principles.

Virtual Screening: Screening large virtual libraries of derivatives against computational models of protein targets to identify potential drug candidates more quickly and cheaply than with traditional high-throughput screening.

Addressing Synthesis Scalability and Purity for Advanced Applications

For any compound to move from a laboratory curiosity to a commercially viable catalyst or pharmaceutical intermediate, its synthesis must be scalable, economical, and yield a product of high purity. unimi.it The scalability of DMAP synthesis itself has been a subject of industrial process development, focusing on improving yields and reducing waste. google.comresearchgate.net

Challenges for this compound include:

Process Optimization: Transitioning from batch production to a continuous flow process could offer better control over reaction parameters, improve safety, and increase throughput. chemistryjournals.net

Purification: Developing robust, chromatography-free purification methods is crucial for large-scale production to be cost-effective. Crystallization, distillation, and extraction are preferred methods.

Impurity Profiling: For pharmaceutical applications, a thorough understanding and control of impurities are required by regulatory agencies. This involves developing sensitive analytical methods to detect and quantify any potential byproducts from the synthesis.

A scalable synthesis reported for a related building block, 4-(difluoromethyl)pyridin-2-amine, successfully used a two-pot procedure, avoiding chromatography and enabling large-scale production. unimi.it This type of process optimization, focusing on telescoping reaction steps and simplifying workups, will be essential for the future utility of this compound.

Q & A

Q. What are the common synthetic routes for 1-(4-(Dimethylamino)pyridin-2-yl)ethanone, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or condensation reactions. For example, analogous pyridine derivatives are prepared by reacting substituted pyridines with acetylating agents under acidic conditions . Key intermediates are characterized using:

  • NMR spectroscopy (1H/13C) to confirm regioselectivity and substituent positions .
  • Mass spectrometry (MS) to verify molecular weight .
  • Infrared (IR) spectroscopy to identify carbonyl stretching frequencies (~1675 cm⁻¹) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Assign dimethylamino protons (δ ~3.0 ppm) and pyridine/ketone carbons .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch ~1680–1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₉H₁₂N₂O) .

Q. What are the known biological activities of this compound in preclinical research?

Methodological Answer: Pyridine-based ketones are screened for:

  • Antimicrobial activity via agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer potential using MTT assays on cell lines (e.g., IC₅₀ values) .
  • Enzyme inhibition studies (e.g., kinase assays) to identify lead compounds .

Advanced Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
  • Solvent effect modeling : Predict solubility and stability using COSMO-RS .

Q. What challenges arise in X-ray crystallography for this compound, and how are they addressed?

Methodological Answer:

  • Crystal twinning : Common due to flexible dimethylamino groups. Mitigated using SHELXL for refinement .
  • Disorder modeling : Partial occupancy refinement for rotating methyl groups .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve weak diffraction .

Q. How do substituent effects (e.g., dimethylamino vs. methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-donating groups (e.g., dimethylamino) activate the pyridine ring for electrophilic substitution but may deactivate via steric hindrance .
  • Optimization strategies :
    • Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with bulky ligands (XPhos) to suppress side reactions .
    • Adjust solvent polarity (e.g., DMF vs. THF) to enhance yields .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Methodological Answer:

  • Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to match experimental NMR conditions .
  • Dynamic effects : Account for conformational flexibility using molecular dynamics (MD) simulations .
  • Validation : Cross-check with solid-state NMR or X-ray crystallography for rigid structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.